![molecular formula C19H13N3O3 B2923407 5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-32-8](/img/structure/B2923407.png)
5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
The compound “5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[4,5-b]pyridine ring, phenyl rings, and a carboxylic acid group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Scientific Research Applications
Organic Synthesis Building Blocks
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure, which includes an imidazo[4,5-b]pyridine moiety, is often used in the synthesis of pharmaceuticals and agrochemicals due to its bioactive properties .
Catalysis
In catalytic processes, such as the Suzuki–Miyaura coupling, this compound could be used to facilitate the formation of carbon-carbon bonds. The boronic ester moiety within its structure can be transformed into various functional groups, making it a versatile agent in catalytic reactions .
Pharmacological Research
The imidazo[4,5-b]pyridine core is present in many pharmacologically active compounds. It’s possible that this compound could be used to develop new medications with a range of therapeutic effects, including anti-inflammatory, antibacterial, and antipsychotic activities .
Mechanism of Action
Target of Action
Related compounds have shown activity against various bacterial and fungal strains
Mode of Action
It’s worth noting that the presence of pyridine nitrogen in similar compounds has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This could suggest a potential interaction between the compound and its targets.
Biochemical Pathways
Related compounds have been involved in suzuki–miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . This could suggest a potential involvement of the compound in similar biochemical pathways.
Result of Action
Related compounds have shown inhibitory properties against various bacterial and fungal strains , suggesting potential antimicrobial effects of this compound.
Action Environment
It’s worth noting that the reaction conditions for related compounds in suzuki–miyaura coupling reactions are exceptionally mild and functional group tolerant . This could suggest a potential influence of environmental factors on the action of this compound.
properties
IUPAC Name |
5-(3-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-13-8-4-7-12(9-13)15-10-14(19(24)25)16-18(20-15)22-17(21-16)11-5-2-1-3-6-11/h1-10,23H,(H,24,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWIUQVEARTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=CC=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
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